

Physical properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

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Compound of Interest

Compound Name: 2-Fluoro-5-iodo-1,3-dimethylbenzene

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-Fluoro-5-iodo-1,3-dimethylbenzene** (CAS No. 1416549-07-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It details not only the property values but also the fundamental experimental protocols required for their empirical validation, ensuring a robust and self-validating approach to characterization. The guide covers essential physicochemical parameters, spectroscopic signatures for structural elucidation, and the underlying principles of these measurements, offering a field-proven perspective on the practical characterization of this valuable synthetic intermediate.

Introduction and Molecular Overview

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its trifunctional substitution pattern—featuring a fluorine atom, an iodine atom, and two methyl groups on a benzene ring—offers multiple reactive sites for creating complex molecular architectures. Such polysubstituted aromatic rings are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The iodine atom, in particular, serves as an excellent leaving group or a site for cross-coupling

reactions, while the fluorine atom can modulate electronic properties and metabolic stability in bioactive molecules.

Understanding the physical properties of this compound is a critical prerequisite for its effective use in synthesis, process development, and formulation. Accurate data on properties such as melting point, boiling point, and solubility are essential for designing reaction conditions, purification strategies, and ensuring safe handling and storage.

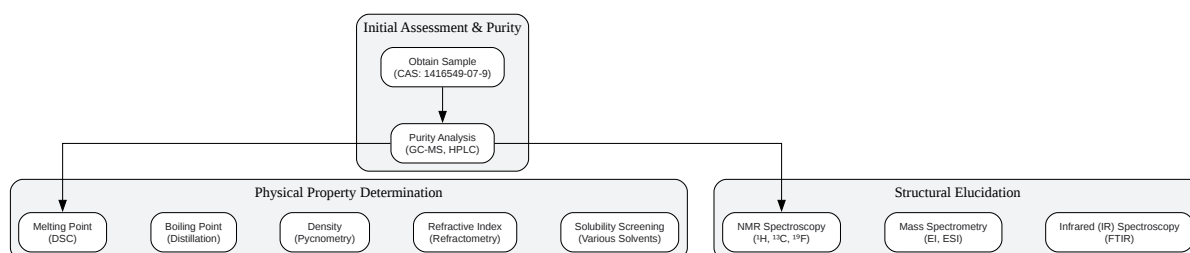
Table 1: Core Molecular and Physical Properties of **2-Fluoro-5-iodo-1,3-dimethylbenzene**

Property	Value	Source
CAS Number	1416549-07-9	[3]
Molecular Formula	C ₈ H ₈ FI	[3]
Molecular Weight	250.05 g/mol	[3]
Boiling Point	227.3 ± 35.0 °C (Predicted)	[3]
Density	1.686 ± 0.06 g/cm ³ (Predicted)	[3]
Storage	Room temperature, sealed in dry, dark place	[4]

Note: The boiling point and density are predicted values. This guide provides detailed protocols for their experimental determination.

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is crucial for the full characterization of a chemical entity. The following workflow outlines the logical sequence of experiments to determine the key physical and structural properties of **2-Fluoro-5-iodo-1,3-dimethylbenzene**.



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Caption: Workflow for the characterization of **2-Fluoro-5-iodo-1,3-dimethylbenzene**.

Experimental Protocols for Physical Property Determination

The trustworthiness of chemical data hinges on the validity of the methods used to acquire it. The following sections detail standard, self-validating protocols for determining the fundamental physical properties of the title compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold-standard method for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature. A sharp endothermic peak indicates the melting transition. The onset temperature of this peak is reported as the melting point, and the peak's sharpness is an excellent indicator of purity.

Step-by-Step Protocol:

- Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.
- Sample Preparation: Accurately weigh 2-3 mg of **2-Fluoro-5-iodo-1,3-dimethylbenzene** into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature at least 25°C above the completion of the melt.
 - Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
- Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset of the melting endotherm.

Determination of Boiling Point via Distillation

Expertise & Rationale: The boiling point provides information on a substance's volatility. The predicted value of 227.3°C suggests that standard atmospheric distillation is appropriate.[3] This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point liquids, vacuum distillation can be used to prevent thermal decomposition, with the results extrapolated to atmospheric pressure using a nomograph.

Step-by-Step Protocol:

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Charging: Place a small volume (e.g., 10 mL) of the compound and a few boiling chips into the round-bottom flask.

- Heating: Gently heat the flask using a heating mantle.
- Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the condensing vapor.
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, apply a pressure correction to normalize the boiling point to standard pressure.

Determination of Density via Pycnometry

Expertise & Rationale: Density is a fundamental property useful for material identification and calculating mass from a known volume. Pycnometry is a highly accurate method that involves determining the mass of a precise volume of the substance defined by the calibrated volume of a pycnometer (a specific gravity bottle).

Step-by-Step Protocol:

- Pycnometer Calibration:
 - Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL).
 - Weigh the empty, dry pycnometer (m_1).
 - Fill the pycnometer with deionized water of a known temperature (e.g., 25°C) and weigh it (m_2).
 - Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Sample Measurement:
 - Empty and thoroughly dry the calibrated pycnometer.
 - Fill the pycnometer with **2-Fluoro-5-iodo-1,3-dimethylbenzene**, ensuring it reaches the same temperature as the water in the calibration step.

- Weigh the filled pycnometer (m_3).
- Calculation: The density (ρ) of the sample at the measurement temperature is calculated as:
$$\rho_{\text{sample}} = (m_3 - m_1) / V_{\text{pycnometer}}$$

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure. The following sections describe the expected spectral features for **2-Fluoro-5-iodo-1,3-dimethylbenzene** based on its structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ^1H , ^{13}C , and ^{19}F NMR will be particularly informative.

Expected ^1H NMR Spectrum:

- **Aromatic Protons:** Two signals are expected in the aromatic region (~7.0-8.0 ppm). One proton is situated between the two methyl groups, and the other is between the fluorine and iodine atoms. Spin-spin coupling with the ^{19}F nucleus will likely split the signal of the adjacent proton into a doublet.
- **Methyl Protons:** A single, sharp signal integrating to 6 protons will appear in the upfield region (~2.2-2.5 ppm), as the two methyl groups are chemically equivalent.

Expected ^{13}C NMR Spectrum:

- Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
- The carbon atoms bonded to the electronegative fluorine and iodine will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant ($^1J_{\text{CF}}$), and smaller two- and three-bond couplings may also be observed.
- Two signals will correspond to the aromatic carbons bearing the methyl groups, two for the methyl carbons themselves, one for the C-F carbon, one for the C-I carbon, and two for the remaining aromatic C-H carbons.

Expected ^{19}F NMR Spectrum:

- A single resonance is expected, as there is only one fluorine atom in the molecule. Its chemical shift will be characteristic of an aryl fluoride. This signal will be split by the adjacent aromatic proton.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Absorption Bands:

- C-H Stretching (Aromatic): Weak to medium bands above 3000 cm^{-1} (typically $3030\text{-}3080\text{ cm}^{-1}$).^[6]
- C-H Stretching (Alkyl): Strong bands just below 3000 cm^{-1} (typically $2850\text{-}2975\text{ cm}^{-1}$) from the methyl groups.^[6]
- C=C Stretching (Aromatic): Medium to weak bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.^[10]
- C-F Stretching: A strong, characteristic band in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- C-I Stretching: A band in the far-infrared region, typically around $500\text{-}600\text{ cm}^{-1}$.
- Aromatic Substitution Pattern: Bending vibrations (out-of-plane) in the $700\text{-}900\text{ cm}^{-1}$ region will be characteristic of the 1,2,3,5-tetrasubstituted pattern.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

- Molecular Ion (M^+): A strong peak at $m/z = 250$, corresponding to the molecular weight of $\text{C}_8\text{H}_8\text{FI}$.^[3]

- Isotope Pattern: The presence of iodine (^{127}I is 100% abundant) will result in a clean molecular ion peak without significant M+1 or M+2 contributions from the halogen.
- Key Fragments:
 - Loss of an iodine atom ($M - 127$) would give a fragment at $m/z = 123$.
 - Loss of a methyl group ($M - 15$) would give a fragment at $m/z = 235$.
 - A benzylic cleavage could also result in the loss of a methyl radical.

Conclusion

2-Fluoro-5-iodo-1,3-dimethylbenzene is a synthetic intermediate with considerable utility in modern organic chemistry. This guide has consolidated its known properties and, more importantly, has provided a comprehensive framework of authoritative, step-by-step protocols for the empirical determination and validation of its key physicochemical characteristics. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, facilitating seamless integration of this compound into complex synthetic workflows and accelerating the discovery process.

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